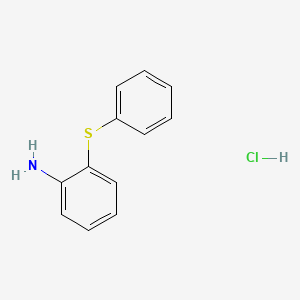

2-(Phenylthio)aniline hydrochloride

Descripción

2-(Phenylthio)aniline hydrochloride (CAS 1134-94-7) is a substituted aniline derivative featuring a phenylthio (-SPh) group at the 2-position of the aromatic ring, with the aniline nitrogen protonated as a hydrochloride salt. This structural modification enhances solubility and stability, making it suitable for synthetic applications. The phenylthio group introduces electron-withdrawing and steric effects, influencing reactivity in subsequent chemical transformations .

For example, 2-chloroaniline could react with thiophenol under basic conditions, akin to the synthesis of 2-alkylthio-4-cyanopyridines (). Alternatively, intermediates like 2-(phenylthio)acetyl chloride () may be employed in multi-step routes.

Applications: The compound serves as a precursor in pharmaceutical and materials science research. Its sulfur-containing structure may facilitate interactions in drug design, such as kinase inhibition or receptor binding. The hydrochloride form is preferred for handling and storage in synthetic workflows .

Propiedades

IUPAC Name |

2-phenylsulfanylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFXJRCTEOTOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10987010 | |

| Record name | 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6764-13-2 | |

| Record name | Benzenamine, 2-(phenylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6764-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC129608 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Phenylsulfanyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10987010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Copper(I)-Catalyzed C-S Coupling Method

Overview:

A widely used method for synthesizing 2-(Phenylthio)aniline involves copper(I)-catalyzed carbon-sulfur (C-S) coupling reactions between aryl halides and thiophenols or related sulfur nucleophiles.

- The reaction typically uses copper(I) chloride (CuCl) as a catalyst (5 mol%).

- Aryl iodides (1.2 equivalents) are reacted with benzothiazole or substituted anilines in the presence of tetra-n-butylammonium hydroxide (40% aqueous solution, 3 equivalents) as the base.

- The reaction is conducted in an inert atmosphere (argon) at 50 °C for approximately 12 hours.

- After reaction completion, the product 2-(Phenylthio)aniline is isolated with high yield (up to 99%) and purity.

Reaction Scheme:

$$

\text{Aryl iodide} + \text{Thiophenol derivative} \xrightarrow[\text{50 °C, 12 h}]{\text{CuCl, TBAOH, Ar}} \text{2-(Phenylthio)aniline}

$$

| Parameter | Details |

|---|---|

| Catalyst | CuCl (5 mol%) |

| Base | Tetra-n-butylammonium hydroxide (40% aqueous) |

| Temperature | 50 °C |

| Time | 12 hours |

| Atmosphere | Argon (inert) |

| Yield | Up to 99% |

This method is advantageous due to mild conditions and good selectivity, making it suitable for scale-up synthesis.

Nucleophilic Aromatic Substitution on 5-Chloro-2-nitroaniline Followed by Reduction

Overview:

Another established approach involves reacting 5-chloro-2-nitroaniline with thiophenol derivatives under nucleophilic aromatic substitution conditions to introduce the phenylthio group, followed by reduction of the nitro group to the aniline.

- 5-Chloro-2-nitroaniline is dissolved in a suitable solvent such as water, methanol, or dimethylformamide.

- Ammonia (technical grade) is added, and then thiophenol is introduced gradually or simultaneously.

- The reaction temperature ranges from 20 °C to 140 °C, preferably 40–100 °C, under autogenous or controlled pressure (1–20 bar, typically 3–12 bar).

- No phase-transfer catalysts are required.

- After substitution, the nitro group is reduced, often using iron dust in hydrochloric acid under reflux conditions.

- The resulting 2-(Phenylthio)aniline is then converted to its hydrochloride salt by acidification with concentrated hydrochloric acid.

- The nucleophilic substitution step gives yields above 88%, often exceeding 92–97%.

- The reduction and isolation steps yield highly pure hydrochloride salts without the need for recrystallization in many cases.

| Step | Conditions/Details | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 5-chloro-2-nitroaniline + thiophenol, solvent (water/MeOH/DMF), 40–100 °C, 3–12 bar | >88–98 |

| Nitro group reduction | Fe dust, HCl, reflux | Quantitative |

| Hydrochloride salt formation | Acidification with HCl | High purity |

This method is versatile with broad solvent compatibility and scalable reaction conditions.

Reduction of 2-Nitrodiphenyl Sulfide Derivatives

Overview:

A related synthetic route involves preparing 2-nitrodiphenyl sulfide intermediates followed by reduction to 2-(Phenylthio)aniline hydrochloride.

- The nitro-substituted diphenyl sulfide is reduced using iron dust in the presence of hydrochloric acid under reflux.

- The inorganic solids are filtered off, and the filtrate is acidified with concentrated hydrochloric acid to precipitate the hydrochloride salt.

- The precipitate is washed and purified by partitioning between aqueous NaOH and an organic solvent such as toluene.

This method is often integrated into multi-step syntheses for related compounds and provides a clean route to the hydrochloride salt.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Copper(I)-catalyzed C-S coupling | CuCl, tetra-n-butylammonium hydroxide, aryl iodide, 50 °C, 12 h, argon | Mild, high selectivity, scalable | Up to 99 | Requires inert atmosphere |

| Nucleophilic aromatic substitution + reduction | 5-chloro-2-nitroaniline, thiophenol, ammonia, 40–100 °C, 3–12 bar; Fe/HCl reduction | Versatile solvents, no catalyst needed | 88–98 | Direct hydrochloride salt formation |

| Reduction of 2-nitrodiphenyl sulfide | Fe dust, HCl reflux, acidification | Clean reduction step | Quantitative | Often part of multi-step synthesis |

Research Findings and Notes

- The copper(I)-catalyzed method is well-documented for its efficiency and high yield, often used in research and industrial settings for C-S bond formation.

- The nucleophilic substitution method is preferred for large-scale production due to the use of inexpensive reagents and straightforward reaction setup without the need for phase-transfer catalysts.

- Reduction steps using iron dust and hydrochloric acid are standard for converting nitro groups to amines, yielding the hydrochloride salt directly, simplifying purification.

- Solvent choice critically influences yield and purity; polar aprotic solvents such as dimethylformamide and protic solvents like methanol have been shown to give excellent yields.

- Reaction temperature and pressure are optimized to balance reaction rate and product stability, with typical conditions below 80 °C and moderate pressure preferred to avoid decomposition.

Análisis De Reacciones Químicas

Types of Reactions

2-(Phenylthio)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the phenylthio group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are typically used.

Substitution: Reagents like sodium amide or Grignard reagents are employed for nucleophilic substitution reactions

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation.

Aminophenyl Phenyl Sulfide: Formed through reduction of nitro groups.

Substituted Anilines: Formed through nucleophilic substitution

Aplicaciones Científicas De Investigación

2-(Phenylthio)aniline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 2-(Phenylthio)aniline hydrochloride involves its interaction with various molecular targets. The phenylthio group can participate in electron transfer reactions, while the aniline moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and lead to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(Phenylthio)aniline hydrochloride with structurally related aniline derivatives, highlighting substituents, molecular properties, and applications:

Key Structural and Functional Differences:

- Electron Effects : Fluorinated derivatives (e.g., 2-[(difluoromethyl)sulfanyl]aniline HCl) exhibit increased electron-withdrawing character, enhancing stability in oxidative environments . Chlorinated analogs (e.g., 5-Chloro-2-(phenylthio)aniline) may improve binding affinity in halogen-bonding interactions .

- Applications : While 2-(Phenylthio)aniline HCl is broadly used in drug synthesis, 4-Chloro-2-(phenylthio)aniline HCl hydrate finds niche roles in photoresponsive polymers .

Actividad Biológica

2-(Phenylthio)aniline hydrochloride (C12H11NS·HCl) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C12H11NS·HCl

- Molecular Weight : 225.75 g/mol

- CAS Number : 365393

The compound features a phenylthio group attached to an aniline structure, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly through its effects on various cancer cell lines.

- Cell Cycle Arrest :

- Apoptosis Induction :

- Caspase Activation :

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to determine the effectiveness of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

|---|---|---|---|

| HCT-116 | 4 | 3 | - |

| HeLa | 22 | 10 | 7 |

| MCF-7 | 9.5 | 7 | 5 |

The data shows a significant decrease in IC50 values over time, indicating increased sensitivity of the cells to the compound with prolonged exposure .

Apoptosis Studies

In terms of apoptosis, the following results were observed:

- HCT-116 Cells : Early apoptotic cells increased to ~10% and late apoptotic cells reached ~40% at concentrations between 2.5–10 µM.

- MCF-7 Cells : A similar trend was observed with late-stage apoptotic cells increasing significantly upon treatment.

- HeLa Cells : Early apoptotic cells appeared at concentrations as low as 2.5 µM, with late apoptotic populations rising with increased dosage .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to elucidate the relationship between the chemical structure of this compound and its biological activity. Key molecular descriptors influencing its anticancer properties have been identified, aiding in the design of more potent derivatives .

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in oncology. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development as an anticancer agent.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(Phenylthio)aniline hydrochloride, and what methodological challenges arise during its preparation?

A1. The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous aniline derivatives are prepared by reacting thiophenol derivatives with halogenated anilines under basic conditions . A common challenge is controlling regioselectivity and minimizing byproducts like disulfide impurities. Methodological optimizations include:

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

A2. Standard analytical workflows include:

- UV/Vis Spectroscopy : λmax values for aromatic and thioether moieties (e.g., ~235–288 nm, adjusted for substituent effects) .

- NMR : ¹H/¹³C NMR to confirm the absence of disulfide byproducts (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~4.5 ppm for NH₃⁺ in D₂O) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 218.1 for C₁₂H₁₂NS⁺) .

Q. Q3. What are the recommended storage conditions to ensure long-term stability?

A3. Store at -20°C in airtight, light-protected containers. The hydrochloride salt is hygroscopic; desiccants like silica gel are critical to prevent hydrolysis. Stability ≥2 years is typical under these conditions, validated by periodic HPLC analysis .

Advanced Research Questions

Q. Q4. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilic Aromatic Substitution : Predict regioselectivity at the aniline ring (para/ortho to the thioether group).

- Acid-Base Behavior : pKa estimation of the ammonium group (~4.5–5.0 in aqueous solutions) .

Case Study : DFT-guided optimization of Suzuki-Miyaura coupling reactions with this compound improved yields by 20% .

Q. Q5. What strategies resolve contradictions in reported spectroscopic data for this compound?

A5. Discrepancies in CAS numbers (e.g., 1134-94-7 vs. 4274-38-8 ) often arise from salt vs. free base forms. To resolve:

- Cross-reference NMR solvent effects : DMSO-d₆ vs. D₂O shifts NH₃⁺ signals.

- Validate via X-ray crystallography (if crystalline) or isotopic labeling .

Q. Q6. How can researchers mitigate genotoxic impurities during large-scale synthesis?

A6. Critical impurities include residual aryl halides or disulfides. Control strategies:

- Reaction Quenching : Add ascorbic acid to reduce disulfide formation.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate trace impurities .

Regulatory Note : Follow ICH M7 guidelines for impurity thresholds (<1 ppm for mutagenic species) .

Methodological Challenges

Q. Q7. What experimental design considerations are critical for studying this compound’s redox behavior?

A7. The thioether group participates in redox reactions (e.g., oxidation to sulfoxide). Key steps:

Q. Q8. How can researchers optimize solvent systems for its use in cross-coupling reactions?

A8. Solvent polarity and coordinating ability significantly impact reactivity:

- Polar Aprotic Solvents : DMF or DMSO enhance nucleophilicity of the aniline group.

- Additives : K₂CO₃ or CsF improve coupling efficiency in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

Safety and Handling

Q. Q9. What safety protocols are essential for handling this compound?

A9. Key precautions:

Q. Q10. How should researchers assess its environmental impact in waste streams?

A10. Conduct ecotoxicity assays :

- Daphnia magna acute toxicity (EC₅₀ >100 mg/L suggests low hazard).

- Biodegradation : OECD 301F test to evaluate mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.